3-Chlorocyclobutanamine
Description
3-Chlorocyclobutanamine is a cyclobutane derivative featuring a chlorine atom at the 3-position and an amine group at the 1-position. Cyclobutane-based amines are of interest in medicinal chemistry due to their strained ring system, which can enhance binding affinity and metabolic stability compared to larger cyclic amines .
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3-chlorocyclobutan-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 |
InChI Key |
PDZYRHPVCWHKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorocyclobutanamine can be synthesized through several methods. One common approach involves the chlorination of cyclobutanamine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position on the cyclobutane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Chlorocyclobutanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to yield cyclobutanamine.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of amine oxides.
Reduction: Formation of cyclobutanamine.
Scientific Research Applications
3-Chlorocyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chlorocyclobutanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Salt Forms : Hydrochloride salts (e.g., 3-methylcyclobutanamine HCl) improve aqueous solubility, critical for pharmaceutical formulations .
Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Observations :
- Hydrophobicity : The 3-(3-chlorophenyl) derivative (logP 2.8) is significantly more lipophilic than the methyl-substituted analog (logP 0.5), impacting membrane permeability .
- Salt vs. Free Base : The hydrochloride salt of 3-methylcyclobutanamine shows 10-fold higher solubility in water compared to its free base form .
Reactivity and Stability
- Ring Strain Effects : Cyclobutane’s angle strain (≈90° bond angles) increases reactivity toward ring-opening reactions, particularly under acidic or thermal conditions. For example, 3-methylcyclobutanamine HCl undergoes decomposition above 150°C .
- Electron-Withdrawing Groups : The chlorine atom in 3-(3-chlorophenyl)cyclobutan-1-amine reduces electron density at the amine group, decreasing nucleophilicity but enhancing stability against oxidation .
- Heterocyclic Derivatives : The pyridine ring in 1-(6-chloropyridin-3-yl)cyclobutanamine introduces conjugation, improving UV stability but requiring protection from light during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
